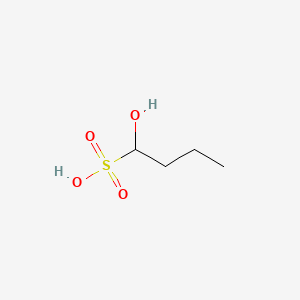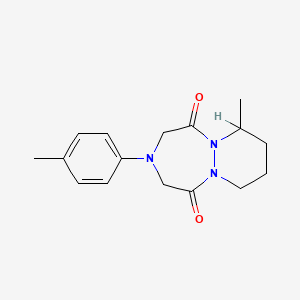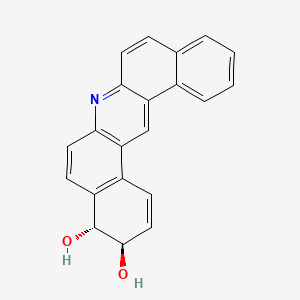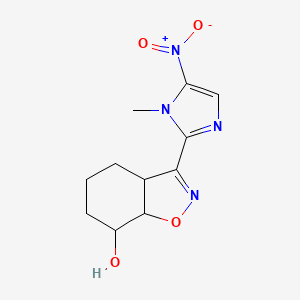
2-Amino-6-chloropyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-chloropyridine-4-carbohydrazide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a carbohydrazide group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropyridine-4-carbohydrazide typically involves the reaction of 2-Amino-6-chloropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chloropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-Amino-6-chloropyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chloropyridine-4-carbohydrazide involves its interaction with specific molecular targets. The amino and carbohydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropyridine: Lacks the carbohydrazide group, making it less versatile in certain reactions.
2-Amino-4-chloropyridine: Has the chlorine atom at a different position, affecting its reactivity and applications.
2-Amino-6-chloropyrazine: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
2-Amino-6-chloropyridine-4-carbohydrazide is unique due to the presence of both amino and carbohydrazide groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Propriétés
Numéro CAS |
28056-06-6 |
|---|---|
Formule moléculaire |
C6H7ClN4O |
Poids moléculaire |
186.60 g/mol |
Nom IUPAC |
2-amino-6-chloropyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H7ClN4O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H2,8,10)(H,11,12) |
Clé InChI |
OAOMXEJFYBPNEX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1N)Cl)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
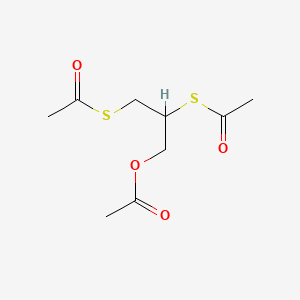
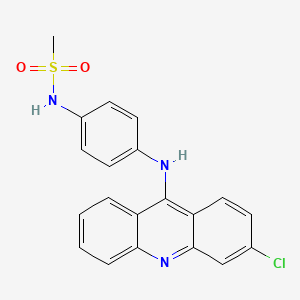
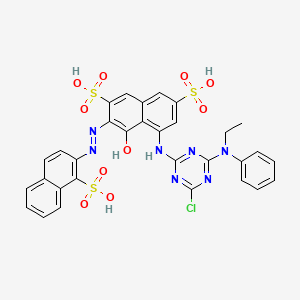
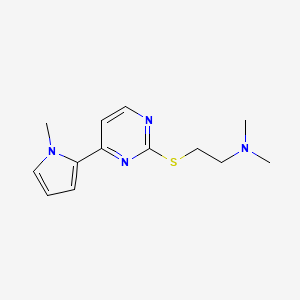
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

